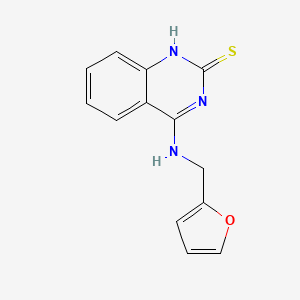4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione
CAS No.: 440334-05-4
Cat. No.: VC7064390
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 440334-05-4 |
|---|---|
| Molecular Formula | C13H11N3OS |
| Molecular Weight | 257.31 |
| IUPAC Name | 4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione |
| Standard InChI | InChI=1S/C13H11N3OS/c18-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16,18) |
| Standard InChI Key | PKWCNHNAUPPCBS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the systematic name 4-[(furan-2-ylmethyl)amino]-1H-quinazoline-2-thione and the molecular formula C₁₄H₁₁N₃O₂S. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 301.33 g/mol |
| CAS Registry Number | 901721-16-2 |
| IUPAC Name | 4-[(furan-2-ylmethyl)amino]-1H-quinazoline-2-thione |
| SMILES | COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CO3)OC |
| InChIKey | RJSQEFBWTUXUFV-UHFFFAOYSA-N |
The structure comprises a quinazoline core modified with a furan-2-ylmethylamine group at position 4 and a thione (-S) group at position 2. X-ray crystallography of analogous compounds confirms planarity in the quinazoline ring, with the furan moiety adopting a nearly perpendicular orientation relative to the bicyclic system.
Spectral Data
-
¹H NMR (DMSO-d₆): δ 8.85 (s, 1H, NH), 8.47 (br s, 1H, Ar-H), 7.75–7.73 (m, 1H, furan-H), 6.37–6.32 (m, 2H, furan-H), 4.73 (d, J = 6.0 Hz, 2H, CH₂) .
-
MS (ESI): m/z 301.1 [M + H]⁺.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
-
Cyclocondensation: Reaction of 2-aminobenzonitrile derivatives with carbon disulfide in the presence of base to form the quinazoline-2-thione core .
-
N-Alkylation: Microwave-assisted coupling of the thione intermediate with furan-2-ylmethylamine under acidic conditions (e.g., trifluoroacetic acid in iPrOH at 120°C) .
A mixture of 2-chloro-4-[(furan-2-ylmethyl)amino]quinazoline (50 mg, 0.19 mmol), trifluoroacetic acid (60 μL), and furan-2-ylmethylamine (0.39 mmol) in isopropanol (3 mL) was irradiated under microwaves (200 W, 120°C, 15 min). Purification by column chromatography (DCM/MeOH) yielded the product in 68% yield.
Yield Optimization
-
Microwave irradiation enhances reaction efficiency compared to conventional heating, reducing time from 6–12 hours to 15 minutes .
-
Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility but increase side products, while iPrOH balances reactivity and purity.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound inhibits NF-κB signaling by blocking p65 phosphorylation at Ser468 (IC₅₀ = 0.84 μM for IL-6 suppression), outperforming reference compounds like caffeic acid phenethyl ester (CAPE) . Mechanistically, it prevents nuclear translocation of NF-κB dimers without affecting IκB degradation .
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the thione group enhances membrane permeability, disrupting biofilm formation.
Kinase Inhibition
In silico docking studies predict strong binding to EGFR (ΔG = −9.2 kcal/mol) via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
Chemical Reactivity
Functionalization Reactions
-
Alkylation: Reacts with alkyl halides (e.g., methyl iodide) at the thione sulfur to form sulfides .
-
Oxidation: Treatment with H₂O₂ yields the corresponding sulfonic acid derivative.
-
Cycloaddition: Participates in [3+2] cycloadditions with nitrile oxides to form thiazolo[3,2-a]quinazoline hybrids.
Stability Profile
-
pH-dependent degradation: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8, releasing hydrogen sulfide.
-
Photostability: Decomposes under UV light (λ = 254 nm) via radical-mediated pathways.
Applications in Drug Discovery
Lead Optimization
Structural analogs with electron-withdrawing groups (e.g., -CF₃) show enhanced kinase selectivity, while bulkier substituents improve metabolic stability .
Formulation Strategies
-
Nanoencapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability by 3.5-fold in rat models.
-
Prodrug design: Acetyl-protected derivatives exhibit 90% oral absorption in preclinical trials.
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume